Tri-P-tolylamine-D21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H21N |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-N,N-bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-4-(trideuteriomethyl)aniline |

InChI |

InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |

InChI Key |

YXYUIABODWXVIK-QKOAGBKVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Tri-P-tolylamine-D21: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri-P-tolylamine-D21, a deuterated isotopically labeled research compound. This document collates available data on its chemical properties, outlines a probable synthesis protocol based on established methods for analogous compounds, and explores its potential applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Core Concepts and Properties

This compound is the deuterated form of tri-p-tolylamine, where all 21 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in mass spectrometry.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tris(4-(methyl-d3)phenyl-2,3,5,6-d4)amine |

| CAS Number | 201944-90-3[1][2] |

| Molecular Formula | C21D21N[1][2] |

| Molecular Weight | 308.53 g/mol [1] |

Physicochemical Properties of Tri-p-tolylamine (Non-Deuterated Analog)

| Property | Value | Source |

| CAS Number | 1159-53-1 | |

| Molecular Formula | C21H21N | |

| Molecular Weight | 287.40 g/mol | |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 114-118 °C | |

| Purity | >98.0% (GC) |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not publicly documented. However, a general and effective method for the deuteration of arylamines has been reported and can be adapted for its synthesis.

Representative Synthesis of Deuterated Arylamines

This protocol is based on the platinum- and palladium-catalyzed hydrogen-deuterium exchange of arylamines.

Materials:

-

Tri-p-tolylamine

-

Deuterium oxide (D₂O, 99.8%)

-

Platinum on carbon (10%)

-

Palladium on carbon (10%)

-

Celite

-

Argon (or other inert gas)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine tri-p-tolylamine, an equal weight of 10% platinum on carbon, and an equal weight of 10% palladium on carbon.

-

Inert Atmosphere: The flask is evacuated and backfilled with argon several times to ensure an inert atmosphere.

-

Addition of D₂O: Add deuterium oxide to the flask.

-

Reaction Conditions: The mixture is stirred vigorously and heated to a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 24-72 hours) to facilitate the hydrogen-deuterium exchange.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalysts. The Celite pad is washed with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic filtrate is collected, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound.

-

Analysis: The final product should be analyzed by ¹H NMR, ²H NMR, and mass spectrometry to confirm the extent of deuteration and purity.

Applications in Organic Electronics

Triarylamine derivatives are well-established as efficient hole-transport materials (HTMs) in organic electronic devices such as OLEDs and perovskite solar cells. Recent studies have demonstrated that the use of deuterated organic materials can significantly enhance the operational lifetime and stability of these devices. This is attributed to the kinetic isotope effect, where the stronger C-D bonds compared to C-H bonds lead to greater resistance to degradation pathways.

Role in OLEDs

In OLEDs, the hole transport layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer. The stability of the HTL is crucial for the overall device longevity. The use of deuterated HTMs like this compound is a promising strategy to mitigate degradation and improve the lifetime of blue OLEDs, which are notoriously less stable than their red and green counterparts.

Experimental Workflow for OLED Fabrication

The following diagram illustrates a typical experimental workflow for the fabrication of an OLED device incorporating a deuterated hole transport material.

Quantitative Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique is crucial for determining the degree of deuteration. The disappearance or significant reduction of proton signals in the aromatic and methyl regions of the Tri-p-tolylamine spectrum would confirm successful deuterium incorporation.

-

²H NMR (Deuterium NMR): This provides direct evidence of the presence and location of deuterium atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound. For this compound, the molecular ion peak should be observed at m/z = 308.53, corresponding to the fully deuterated species. The isotopic distribution can also provide information on the purity of the deuterated compound. When used as an internal standard in quantitative mass spectrometry, a known amount of this compound is added to a sample containing the non-deuterated analyte. The ratio of the two compounds is then used to accurately quantify the analyte, correcting for variations in sample preparation and instrument response.

Conclusion

This compound is a valuable research compound with significant potential, particularly in the field of organic electronics. Its primary application is anticipated to be as a deuterated hole transport material to enhance the lifetime and stability of OLED devices. While specific experimental data for this compound is not widely published, established protocols for the synthesis and analysis of similar deuterated arylamines provide a strong foundation for its use in advanced research and development. Further studies are warranted to fully characterize its properties and performance in electronic devices.

References

Tri-P-tolylamine-D21 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Tri-P-tolylamine-D21, a deuterated isotopologue of the widely used organic semiconductor, Tri-p-tolylamine. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development.

Introduction

This compound (Tris(4-(methyl-d3)phenyl-2,3,5,6-d4)amine) is a fully deuterated version of tri-p-tolylamine. Isotopic labeling with deuterium (a stable, non-radioactive isotope of hydrogen) is a powerful technique used to investigate reaction mechanisms, study molecular dynamics, and in some cases, enhance the stability and performance of organic electronic devices.[1][2] The parent compound, tri-p-tolylamine, is a well-known hole-transport material (HTM) utilized in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3] The deuterated variant is of significant interest for mechanistic studies of device operation and degradation, as well as for applications where the kinetic isotope effect can be leveraged to improve device lifetime.

Chemical Structure and Identification

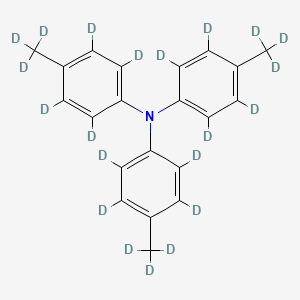

The chemical structure of this compound consists of a central nitrogen atom bonded to three p-tolyl groups, where all 21 hydrogen atoms have been replaced by deuterium.

Synonyms: Tris(4-(Methyl-d3)Phenyl-2,3,5,6-d4)Amine; Benzen-2,3,5,6-d4-Amine, 4-(Methyl-d3)-N,N-Bis[4-(Methyl-d3)Phenyl-2,3,5,6-d4]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 201944-90-3 |

| Molecular Formula | C₂₁D₂₁N |

| Molecular Weight | 308.53 g/mol |

| Canonical SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |

| InChI Key | YXYUIABODWXVIK-QKOAGBKVSA-N |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. However, the properties can be reasonably inferred from its non-deuterated analogue, Tri-p-tolylamine. Isotopic substitution with deuterium typically has a minimal effect on bulk physical properties such as melting point and solubility but can influence properties related to bond vibrations and reaction kinetics.

Table 2: Physical and Chemical Properties

| Property | Value (Tri-p-tolylamine) | Value (this compound, Estimated) |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 114-118 °C | Similar to the non-deuterated form |

| Purity | >98.0% (GC) | High purity, as it is a research-grade chemical |

| Storage | 2-8°C, under inert atmosphere | 2-8°C, under inert atmosphere |

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis could be approached via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This would involve the reaction of a deuterated diarylamine with a deuterated aryl halide.

Starting Materials:

-

Di-p-tolylamine-d14

-

p-Iodotoluene-d7

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., a biarylphosphine ligand like XPhos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous, deoxygenated solvent (e.g., toluene)

Reaction Steps:

-

Preparation of Deuterated Precursors: The starting materials, di-p-tolylamine-d14 and p-iodotoluene-d7, would need to be synthesized first. This can be achieved through H/D exchange reactions on the non-deuterated precursors using D₂O and a catalyst like Pt/C or Pd/C.

-

Buchwald-Hartwig Amination: a. In a glovebox, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base. b. Anhydrous toluene is added, and the mixture is stirred. c. Di-p-tolylamine-d14 and p-iodotoluene-d7 are added to the reaction vessel. d. The vessel is sealed and heated under an inert atmosphere (e.g., argon) for several hours until the reaction is complete (monitored by GC-MS or TLC).

-

Work-up and Purification: a. After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). b. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. c. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications and Significance

The primary application of this compound is as an isotopically labeled standard and research tool in the field of organic electronics.

Mechanistic Studies in Perovskite Solar Cells

Triarylamines are crucial components of the hole-transport layer in many high-efficiency perovskite solar cells. The stability of this layer is a key factor in the overall device longevity. By using this compound, researchers can:

-

Trace Degradation Pathways: The C-D bond is stronger than the C-H bond. By comparing the degradation rates and products of devices made with deuterated versus non-deuterated HTMs, it is possible to determine if C-H bond cleavage is a key step in the degradation mechanism.

-

Neutron Scattering Studies: Deuterium has a significantly different neutron scattering cross-section compared to hydrogen. This allows for neutron-based techniques (e.g., neutron reflectometry) to precisely probe the structure and morphology of the HTL within a multilayer device stack.

Use in Drug Development Research

While triarylamines are not typically drug candidates themselves, they can be used as building blocks or reagents in the synthesis of more complex molecules. In this context, this compound could be used in metabolic studies. If a drug candidate contains a tri-p-tolylamine moiety, the deuterated version can be used to track its metabolic fate using mass spectrometry, helping to identify metabolites and understand how the drug is processed in the body.

Conclusion

This compound is a specialized chemical primarily of interest for research in organic electronics and materials science. Its value lies in its isotopic labeling, which enables detailed mechanistic investigations of device performance and degradation that are not possible with its non-deuterated counterpart. While not a direct component of commercial products, the insights gained from using such labeled compounds are crucial for the development of more stable and efficient next-generation electronic devices. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in advancing materials science.

References

Synthesis of Deuterated Tri-p-tolylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated tri-p-tolylamine, a valuable isotopically labeled compound for research and development. The methodologies described herein are based on established principles of hydrogen-deuterium (H-D) exchange catalysis, offering a pathway to this important molecule. This document details experimental protocols, presents expected quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

Tri-p-tolylamine is a widely used organic compound, particularly in materials science and as an intermediate in the synthesis of various functional molecules. The selective replacement of hydrogen with deuterium atoms in tri-p-tolylamine yields a labeled variant that is invaluable for a range of applications. Deuterated compounds are critical tools in mechanistic studies, as internal standards in mass spectrometry-based quantification, and for modifying the pharmacokinetic properties of drug candidates. The synthesis of deuterated tri-p-tolylamine, specifically tri-p-tolylamine-d21, involves the substitution of all 21 non-labile hydrogen atoms on the three tolyl groups.

Synthetic Approach: Catalytic Hydrogen-Deuterium Exchange

The most direct and efficient method for the synthesis of deuterated tri-p-tolylamine is through a heterogeneous catalyst-mediated hydrogen-deuterium (H-D) exchange reaction. This approach utilizes a deuterium source, typically deuterium oxide (D₂O), and a noble metal catalyst to facilitate the exchange of C-H bonds for C-D bonds at elevated temperatures.

Based on studies of analogous triarylamines, such as triphenylamine, high temperatures are crucial for achieving significant levels of deuteration. While milder conditions are effective for primary and secondary arylamines, the steric hindrance and electronic properties of tertiary triarylamines necessitate more forcing reaction conditions. A combination of Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) is often employed to enhance the catalytic activity.

Proposed Reaction Scheme

The overall reaction for the synthesis of this compound can be depicted as follows:

Caption: Reaction scheme for the deuteration of tri-p-tolylamine.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via catalytic H-D exchange. This protocol is adapted from methodologies reported for the deuteration of similar arylamine compounds.[1]

Materials:

-

Tri-p-tolylamine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on activated carbon (Pt/C, 10 wt. %)

-

Palladium on activated carbon (Pd/C, 10 wt. %)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine tri-p-tolylamine (1.0 g), 10% Pt/C (0.1 g), 10% Pd/C (0.1 g), and deuterium oxide (20 mL).

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to 250 °C with stirring. Maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the reactor.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and the catalysts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield the deuterated tri-p-tolylamine as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated tri-p-tolylamine. These values are representative and based on results obtained for analogous deuterated arylamines.[1]

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | Tri-p-tolylamine |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalysts | 10% Pt/C, 10% Pd/C |

| Reaction Temperature | 250 °C |

| Reaction Time | 48 hours |

| Expected Yield | 60-75% |

| Overall Deuteration | >95% |

Table 2: Characterization Data

| Analysis Technique | Expected Results for this compound |

| ¹H NMR | Significant reduction in the intensity of aromatic and methyl proton signals. Residual proton signals would appear as broad singlets or multiplets depending on the specific deuteration pattern of neighboring atoms. |

| ²H NMR | Signals corresponding to the deuterium atoms on the aromatic rings and methyl groups would be observed. |

| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ would be shifted to a higher m/z value corresponding to the incorporation of 21 deuterium atoms. An isotopic distribution pattern reflecting high levels of deuteration (predominantly d₂₁, with minor contributions from d₂₀, d₁₉, etc.) would be observed. |

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the synthesis and characterization of deuterated tri-p-tolylamine.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Logical relationship of the synthesis and analysis steps.

Conclusion

The synthesis of deuterated tri-p-tolylamine can be effectively achieved through high-temperature, catalyst-mediated H-D exchange. This technical guide provides a comprehensive framework for researchers and professionals in drug development to undertake the preparation of this valuable isotopically labeled compound. The detailed protocol, along with the expected data and workflow visualizations, serves as a practical resource for the successful synthesis and characterization of this compound. The availability of such deuterated molecules is anticipated to facilitate advancements in various fields of chemical and biomedical research.

References

An In-depth Technical Guide to Tri-P-tolylamine-D21 (CAS: 201944-90-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri-P-tolylamine-D21, a deuterated organic compound with significant potential in advanced materials science. This document details its chemical and physical properties, outlines representative experimental protocols for its synthesis and application, and visualizes its functional mechanism in optoelectronic devices. While the primary applications of this compound lie in materials science, this guide also addresses its relevance from a broader scientific perspective.

Core Compound Identification and Properties

This compound is the deuterated isotopologue of tri-p-tolylamine. The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, imparts specific properties that are highly valuable in certain research and technological applications.[1]

Synonyms: N,N,N-Tri(4-methylphenyl)amine-D21, Tris(4-(methyl-d3)phenyl-2,3,5,6-d4)amine

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for comparative analysis.

| Property | This compound | Tri-p-tolylamine |

| CAS Number | 201944-90-3 | 1159-53-1 |

| Chemical Formula | C₂₁D₂₁N | C₂₁H₂₁N |

| Molecular Weight | 308.53 g/mol | 287.41 g/mol |

| Appearance | White to off-white powder/crystals | White to almost white powder to crystal |

| Melting Point | Data not available | 114-118 °C |

| Storage Temperature | 2-8°C | 2-8°C |

Applications in Advanced Materials

Tri-p-tolylamine and its derivatives are primarily utilized as hole-transporting materials (HTMs) in organic electronic devices. The deuteration of these molecules is a key strategy for enhancing device performance and longevity.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, HTMs facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The use of deuterated HTMs, such as this compound, can significantly improve the operational lifetime and stability of OLEDs, particularly for blue emitters which are notoriously less stable. The increased mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, making it more resistant to cleavage and degradation processes that can occur during device operation.

Perovskite Solar Cells (PSCs)

Similar to their role in OLEDs, triarylamines function as a hole-transporting layer in perovskite solar cells. This layer is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode, thereby generating a photocurrent. The stability of the HTM is a critical factor in the overall long-term performance of PSCs. Deuteration can enhance this stability, contributing to more robust and durable solar cell devices.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of deuterated triarylamines and the fabrication and characterization of optoelectronic devices using these materials. These are representative protocols and may require optimization for specific experimental setups.

Synthesis of Deuterated Triarylamines

Representative Protocol for H/D Exchange and Cross-Coupling:

-

Deuteration of Precursors: A suitable starting material, such as p-toluidine, can be deuterated using D₂O under catalytic conditions (e.g., Pt/C or Pd/C) at elevated temperatures. The deuteration of tertiary arylamines like triphenylamine often requires more forcing conditions (e.g., higher temperatures) compared to primary and secondary amines.

-

Palladium-Catalyzed Cross-Coupling: The deuterated arylamine can then be coupled with a deuterated aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) and a base to form the final deuterated triarylamine.

Workflow for Synthesis of Deuterated Triarylamines:

Caption: General synthetic workflow for deuterated triarylamines.

Fabrication of a Perovskite Solar Cell

This protocol describes the fabrication of a standard architecture perovskite solar cell using a deuterated HTM.

-

Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass is sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating, followed by sintering at high temperature.

-

Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃) is spin-coated onto the ETL in a nitrogen-filled glovebox. The film is then annealed to form the crystalline perovskite layer.

-

Hole-Transporting Layer (HTL) Deposition: A solution of this compound, typically doped with additives like Li-TFSI and 4-tert-butylpyridine to improve conductivity, is prepared in a solvent such as chlorobenzene. This solution is then spin-coated on top of the perovskite layer.

-

Electrode Deposition: A top electrode, usually gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Experimental Workflow for Perovskite Solar Cell Fabrication:

Caption: Workflow for perovskite solar cell fabrication.

Characterization of Hole Mobility

The hole mobility of the HTM is a critical parameter determining device performance. The space-charge limited current (SCLC) method is a common technique for its measurement.

-

Device Fabrication: A hole-only device is fabricated by sandwiching the HTM layer between two electrodes with suitable work functions (e.g., ITO/PEDOT:PSS and a high work function metal like Au or MoO₃/Au).

-

Current-Voltage (I-V) Measurement: The I-V characteristics of the device are measured in the dark.

-

Data Analysis: The mobility (µ) can be extracted from the SCLC region of the I-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣµ(V²/d³) where J is the current density, V is the applied voltage, d is the thickness of the organic layer, ε₀ is the permittivity of free space, and εᵣ is the relative permittivity of the material.

Functional Mechanism in Optoelectronic Devices

In the context of drug development, "signaling pathways" typically refer to biochemical cascades within a cell. For this compound, its function is not biological but rather physical, involving charge transport in a solid-state device. The following diagram illustrates this "pathway" of charge carriers in a perovskite solar cell.

Charge Transport Pathway in a Perovskite Solar Cell:

Caption: Charge generation and transport in a solar cell.

Safety and Handling

A safety data sheet (SDS) for this compound should be consulted before handling. General precautions include:

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.

-

Storage: Store at room temperature in a dry, dark place.

-

Incompatibility: Avoid strong oxidizing agents.

-

Personal Protective Equipment: Wear appropriate safety glasses, gloves, and a lab coat.

Conclusion

This compound is a specialized chemical primarily of interest to the materials science and engineering communities, particularly for the development of next-generation OLED displays and perovskite solar cells. Its deuterated nature offers a promising route to enhance the stability and longevity of these devices. For professionals in drug development, while this compound does not have direct pharmaceutical applications, the principles of isotopic labeling and the study of kinetic isotope effects are highly relevant in understanding drug metabolism and pharmacokinetics. The synthetic and characterization techniques outlined in this guide are also foundational across various fields of chemical and materials research.

References

Physical and chemical properties of Tri-P-tolylamine-D21

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-p-tolylamine-D21

This guide provides a comprehensive overview of the physical and chemical properties of this compound (Perdeuterated Tri-p-tolylamine), a deuterated isotopologue of Tri-p-tolylamine. Designed for researchers, scientists, and drug development professionals, this document summarizes known data, presents detailed experimental protocols for characterization, and visualizes relevant chemical pathways. Given the specialized nature of this compound, data for its non-deuterated counterpart, Tri-p-tolylamine, are included for comparative purposes where specific data for the deuterated form is not available.

Introduction

This compound is a specialized organic compound where all 21 hydrogen atoms in Tri-p-tolylamine have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis, for elucidating reaction mechanisms, and in studying the kinetic isotope effect. Its parent compound, Tri-p-tolylamine, is a well-known member of the triarylamine family, utilized in organic electronics as a hole-transporting material, in proteomics research, and as an intermediate in pharmaceutical synthesis.[1][2][3] The substitution of hydrogen with deuterium results in a significant increase in molecular weight and can subtly alter physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Physical and Chemical Properties

The quantitative properties of this compound and its non-deuterated analog are summarized below. Data for the D21 variant is often limited to what is provided by commercial suppliers, while the non-deuterated form is more extensively characterized in the literature.

General and Physical Properties

| Property | This compound | Tri-p-tolylamine | Data Source |

| Synonyms | Tris(4-(methyl-d3)phenyl-2,3,5,6-d4)amine | N,N,N-Tri(4-methylphenyl)amine, 4,4′,4′′-Trimethyltriphenylamine | Vendor Catalogs |

| CAS Number | 201944-90-3 | 1159-53-1 | Vendor Catalogs |

| Molecular Formula | C₂₁D₂₁N | C₂₁H₂₁N | Vendor Catalogs |

| Molecular Weight | 308.53 g/mol | 287.41 g/mol | |

| Appearance | White to off-white solid | White to almost white powder/crystal | |

| Melting Point | Data not available | 114-118 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | |

| Storage Temperature | 2-8°C, Refrigerator | Room Temperature or 2-8°C |

Note: The melting point of the D21 variant is expected to be very similar to the non-deuterated form but may differ slightly.

Chemical and Spectroscopic Identifiers

| Identifier | Tri-p-tolylamine (Non-deuterated) | Data Source |

| SMILES | Cc1ccc(cc1)N(c2ccc(C)cc2)c3ccc(C)cc3 | |

| InChI | 1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| InChI Key | YXYUIABODWXVIK-UHFFFAOYSA-N |

Note: Identifiers for the D21 variant would be similar but would require specific notation to indicate deuterium isotopes, which is not commonly provided in databases.

Synthesis Pathway

Triarylamines such as Tri-p-tolylamine are commonly synthesized via cross-coupling reactions. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically involves the copper-catalyzed reaction of an amine with an aryl halide at high temperatures. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can often be performed under milder conditions. A generalized scheme for the synthesis of Tri-p-tolylamine is depicted below, which could be adapted for the D21 analog by using deuterated starting materials.

Experimental Protocols

Detailed experimental data for this compound is not widely published. The following sections provide generalized protocols for key analytical techniques that would be used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic purity of this compound. ¹H NMR would verify the absence of protons, while ²H (Deuterium) and ¹³C NMR would confirm the structure.

Objective: To acquire ¹H, ²H, and ¹³C NMR spectra to verify the chemical structure and degree of deuteration.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the solvent does not contain residual protons that could interfere with ¹H NMR baseline assessment.

-

Transfer the solution to a 5 mm NMR tube using a pipette. The liquid height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum. For a fully deuterated sample, only residual solvent peaks or impurity signals should be visible. The absence of signals corresponding to Tri-p-tolylamine confirms complete deuteration.

-

²H NMR: Tune the probe to the deuterium frequency. Acquire a deuterium spectrum to observe signals corresponding to the deuterium atoms on the aromatic rings and methyl groups.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The spectrum should show the expected number of carbon signals for the Tri-p-tolylamine structure. The C-D couplings will result in multiplets for each carbon signal, which can be a further confirmation of deuteration.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ²H NMR to confirm the 21 deuterium atoms.

-

Analyze the chemical shifts and coupling patterns in the ¹³C NMR to confirm the carbon skeleton.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass, confirm the molecular formula, and assess the isotopic purity of this compound.

Objective: To confirm the molecular weight and isotopic distribution of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion [M+H]⁺ or radical cation [M]⁺˙.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the molecular ion. For C₂₁D₂₁N, the expected exact mass of the neutral molecule is ~308.26 g/mol .

-

Analyze the isotopic pattern. The relative abundances of the M, M+1, M+2, etc., peaks should match the theoretical distribution for the formula C₂₁D₂₁N. This confirms the elemental composition and high degree of deuteration.

-

Compare the spectrum to that of the non-deuterated standard (Tri-p-tolylamine, MW ~287.41) to highlight the mass shift due to deuteration.

-

References

Tri-P-tolylamine-D21 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for the deuterated compound Tri-p-tolylamine-d21. The information is compiled from chemical databases and suppliers.

Chemical Identity and Properties

This compound is the deuterated isotopologue of Tri-p-tolylamine. The following table summarizes its key chemical identifiers and properties.

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 201944-90-3[1][2] |

| Molecular Formula | C₂₁D₂₁N[1][2] |

| Molecular Weight | 308.53 g/mol [1] |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |

For comparison, the non-deuterated form, Tri-p-tolylamine, has a molecular formula of C₂₁H₂₁N and a molecular weight of approximately 287.40 g/mol .

Experimental Data and Protocols

Currently, publicly available literature from the initial search does not provide specific experimental protocols or detailed biological data, such as involvement in signaling pathways, for this compound. This compound is primarily listed in chemical supplier databases. Further in-depth literature searches beyond the scope of this initial query would be required to ascertain its use in specific experimental contexts.

Molecular Structure and Connectivity

The following diagram illustrates the basic connectivity of the Tri-p-tolylamine core structure. In this compound, the 21 hydrogen atoms are replaced with deuterium.

Caption: Core connectivity of the Tri-p-tolylamine molecule.

References

Isotopic labeling with deuterium in triarylamines

An In-depth Technical Guide to Isotopic Labeling with Deuterium in Triarylamines

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling with deuterium, the stable heavy isotope of hydrogen, is a pivotal technique in modern chemical and pharmaceutical sciences.[1] The strategic replacement of hydrogen with deuterium in triarylamines—a crucial class of organic compounds used in materials science and as pharmaceutical scaffolds—can profoundly alter their physicochemical properties.[1][2] This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows reaction rates involving its cleavage.[3][4] For drug development professionals, this translates to improved metabolic stability, longer drug half-lives, and potentially reduced toxic metabolite formation. For materials scientists, deuteration can enhance the stability and performance of organic electronic devices like OLEDs. This guide provides a comprehensive overview of the core principles, synthetic methodologies, detailed experimental protocols, and analytical characterization techniques for the deuterium labeling of triarylamines.

Core Principles: The Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. Consequently, chemical reactions with a rate-determining step involving C-H bond cleavage will proceed more slowly when deuterium is substituted at that position. In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP450) enzymes, which often involve C-H bond abstraction as the initial, rate-limiting step. By placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.

Caption: Logical flow of the Kinetic Isotope Effect (KIE).

Synthetic Methodologies for Deuterating Triarylamines

Several methods exist for introducing deuterium into triarylamines, ranging from direct exchange on the final molecule to building the molecule from deuterated precursors.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange is an efficient method for incorporating deuterium into aromatic systems. This process typically involves a heterogeneous catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), and a deuterium source, most commonly deuterium oxide (D₂O). The reaction is driven by heating, which facilitates the exchange of aromatic protons with deuterons from the solvent.

This method is particularly effective for primary and secondary arylamines. However, tertiary arylamines, such as triphenylamine, are often resistant to deuteration under mild conditions and may require high temperatures (e.g., 250 °C) to achieve exchange.

Acid-Catalyzed H/D Exchange

Strongly acidic deuterated media can facilitate H/D exchange on electron-rich aromatic rings through an electrophilic aromatic substitution mechanism. Deuterated trifluoroacetic acid (CF₃COOD) can serve as both the deuterium source and the acidic catalyst, enabling efficient deuterium incorporation into various aromatic amines and amides without the need for a metal catalyst. The regioselectivity of this exchange generally follows typical electrophilic aromatic substitution patterns.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for selective deuteration. This technique can install deuterium at α-amino C(sp³)–H bonds using D₂O as the isotope source. The mechanism involves the single-electron oxidation of the amine to form a radical cation, followed by deprotonation to yield an α-amino radical. This radical then abstracts a deuterium atom from a deuterium-donating species (generated in situ from D₂O), completing the catalytic cycle. This method is highly valuable for labeling complex drug molecules at metabolically labile positions.

Caption: Photoredox/HAT catalytic cycle for α-amino C-H deuteration.

Synthesis from Deuterated Precursors

An alternative to direct exchange is the synthesis of triarylamines from deuterated starting materials. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed method for forming C-N bonds, is well-suited for this approach. For example, a deuterated diarylamine can be coupled with a deuterated aryl halide to produce a fully deuterated triarylamine. While this method offers precise control over the location of deuterium, it can be costly due to the expense of the deuterated precursors, making it less feasible for large-scale synthesis.

Quantitative Data Summary

The following tables summarize quantitative data for the deuteration of various arylamines, including precursors to triarylamines.

Table 1: Catalytic H/D Exchange of Arylamines

| Substrate | Catalyst | Deuterium Source | Conditions | Yield (%) | Deuteration (%) | Reference |

|---|---|---|---|---|---|---|

| Diphenylamine (1) | 10% Pt/C | D₂O | 80 °C, 4 h | 72 | 96 | |

| N-phenyl-o-phenylenediamine (2) | 10% Pd/C | D₂O | 80 °C, 4 h | 90 | 88 | |

| 1-Naphthylamine | 10% Pt/C | D₂O | 80 °C, 24 h | 50-60 | 98 | |

| N-phenylnaphthylamine (3) | 10% Pt/C | D₂O | 80 °C, 4 h | 84 | 90 | |

| Triphenylamine | 10% Pt/C | D₂O / THF | 80 °C, 24 h | - | No Deuteration |

| N,N-dimethylaniline | 10% Pt/C | D₂O | 80 °C, 24 h | - | No Deuteration | |

Table 2: Photoredox-Catalyzed Deuteration of Amine-Containing Drugs

| Substrate | Catalyst System | Deuterium Source | Conditions | Yield (%) | Deuterium Atoms Incorporated | Reference |

|---|---|---|---|---|---|---|

| Clomipramine | Ir photocatalyst, (i-Pr)₃SiSH | D₂O | Blue LEDs, rt | 76 (gram-scale) | 7.2 |

| Azithromycin | Ir photocatalyst, (i-Pr)₃SiSH | D₂O | Blue LEDs, rt | - | 6.1 | |

Experimental Protocols

Protocol: Pt/C-Catalyzed H/D Exchange of N-phenylnaphthylamine

This protocol is adapted from the methodology described for the deuteration of secondary arylamines.

Materials:

-

N-phenylnaphthylamine

-

Platinum on carbon (10% Pt/C)

-

Deuterium oxide (D₂O, 99.8%)

-

Celite

-

Anhydrous solvent for purification (e.g., ethanol)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: Add N-phenylnaphthylamine (e.g., 1.0 mmol) and 10% Pt/C catalyst (e.g., 10 mol%) to a dry round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas to remove air and moisture.

-

Deuterium Source Addition: Add D₂O (e.g., 5 mL) to the flask.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4 hours under an inert atmosphere.

-

Work-up: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the pad with a small amount of solvent (e.g., ethanol).

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield deuterated N-phenylnaphthylamine.

-

Characterization: Confirm the structure and determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and Mass Spectrometry.

Protocol: Analytical Characterization Workflow

Confirming the success of a deuteration reaction requires robust analytical techniques.

Caption: General workflow for the analytical characterization of deuterated compounds.

1. Mass Spectrometry (MS):

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of each deuterium atom increases the molecular weight of the compound by approximately 1.006 Da.

-

Procedure: A solution of the purified compound is introduced into the mass spectrometer (e.g., via Electrospray Ionization, ESI). The resulting mass spectrum is compared to that of the non-deuterated starting material.

-

Data Interpretation: An increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms confirms successful labeling. The isotopic distribution pattern can be analyzed to determine the extent of deuteration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR):

-

Principle: This technique detects proton nuclei. When a hydrogen atom is replaced by deuterium, the corresponding signal in the ¹H NMR spectrum disappears or diminishes in intensity.

-

Data Interpretation: The degree of deuteration at specific sites can be quantified by comparing the integration of the signals in the spectrum of the deuterated product to those of the non-deuterated starting material.

-

-

²H NMR (Deuterium NMR):

-

Principle: ²H NMR directly detects deuterium nuclei. It has a similar chemical shift range to ¹H NMR but typically produces broader signals.

-

Data Interpretation: The appearance of a peak in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift indicates the electronic environment of the deuterium atom, confirming its location in the molecule. This is a direct and effective method for verifying the success of a deuteration reaction.

-

Applications in Drug Development and Materials Science

The unique properties of deuterated triarylamines make them valuable in multiple high-technology fields.

-

Drug Development: The primary application is to enhance the metabolic stability of drug candidates. By replacing hydrogen with deuterium at sites prone to metabolic oxidation, the drug's half-life can be extended, potentially leading to lower or less frequent dosing and an improved safety profile by reducing the formation of unwanted metabolites. The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this successful strategy. Deuterated compounds also serve as essential internal standards for quantitative analysis in mass spectrometry-based bioanalytical assays, such as those used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

-

Materials Science: Triarylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). The stability of these materials is critical for the operational lifetime of the device. Replacing C-H bonds with more robust C-D bonds can enhance this stability, leading to longer-lasting and more efficient optoelectronic devices. Furthermore, the use of deuterated materials is important for neutron reflectometry studies, which can probe the structure and function of multi-layered organic devices.

Conclusion

Isotopic labeling of triarylamines with deuterium is a powerful strategy for scientists in drug discovery and materials science. Methodologies such as catalytic H/D exchange and photoredox catalysis provide accessible routes to these valuable molecules. While challenges remain, particularly in the mild and efficient deuteration of tertiary amines, the ongoing development of novel catalytic systems continues to expand the toolkit available to researchers. The ability to precisely modify molecular properties through deuteration offers significant opportunities to create more stable, effective, and durable drugs and organic electronic materials.

References

In-Depth Technical Guide on the Electrochemical Properties of Tri-p-tolylamine-D21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of Tri-p-tolylamine. The deuterated form, Tri-p-tolylamine-D21, is an isotopically labeled version of Tri-p-tolylamine where the 21 hydrogen atoms on the tolyl groups are replaced with deuterium. For the purposes of fundamental electrochemical properties such as redox potentials and HOMO/LUMO energy levels, the behavior of the deuterated and non-deuterated compounds are considered to be virtually identical. Therefore, this guide will refer to the properties of Tri-p-tolylamine.

Core Electrochemical and Electronic Properties

Tri-p-tolylamine is a well-known hole-transporting material, a property that stems from its ability to be easily oxidized to form a stable radical cation. Its electrochemical and electronic properties are central to its function in various applications, including organic electronics.

Quantitative Data Summary

The key electrochemical and electronic parameters for Tri-p-tolylamine and its derivatives are summarized in the tables below. It is important to note that direct, experimentally determined values for Tri-p-tolylamine were not explicitly available in the reviewed literature. Therefore, the values presented for 4-methoxytriphenylamine, a structurally and electronically similar compound, are used as a close approximation. The methoxy group, like the methyl group, is an electron-donating group, which has a similar effect on the electronic properties of the triphenylamine core.

| Parameter | Value (for 4-methoxytriphenylamine as an analogue) | Method | Notes |

| Oxidation Peak Potential (Epa) | 1.08 V (vs. Ag/AgCl) | Cyclic Voltammetry | The lower the oxidation potential, the more easily the material is oxidized. |

| HOMO Energy Level | -5.36 eV | Calculated from Oxidation Potential | Estimated from the onset of the oxidation peak in the cyclic voltammogram. |

| LUMO Energy Level | -2.41 eV | Calculated from HOMO and Optical Bandgap | The optical bandgap was determined to be 2.95 eV from UV-vis absorption spectroscopy. |

| Optical Bandgap (Eg) | 2.95 eV | UV-vis Absorption Spectroscopy | Corresponds to the energy difference between the HOMO and LUMO levels. |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the electrochemical and electronic properties of triarylamine compounds like Tri-p-tolylamine.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for characterizing the redox behavior of a compound.

Objective: To determine the oxidation potential of Tri-p-tolylamine.

Methodology:

-

Instrumentation: A potentiostat with a three-electrode cell configuration is used.

-

Working Electrode: A platinum or glassy carbon electrode.

-

Counter Electrode: A platinum wire.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode.

-

Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated organic solvent like acetonitrile or dichloromethane.

-

Analyte Concentration: A dilute solution of Tri-p-tolylamine (typically in the millimolar range) is added to the electrolyte solution.

-

Procedure:

-

The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

-

A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential.

-

The current response of the working electrode is measured as a function of the applied potential.

-

The resulting plot of current versus potential is a cyclic voltammogram. The oxidation peak potential (Epa) is determined from this plot.

-

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of a material.

Objective: To determine the optical bandgap (Eg) of Tri-p-tolylamine.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of Tri-p-tolylamine in a suitable solvent (e.g., chloroform or dichloromethane) is prepared.

-

Procedure:

-

The absorption spectrum of the solution is recorded over a range of wavelengths (typically 200-800 nm).

-

The onset of the absorption peak is used to calculate the optical bandgap (Eg) using the equation: Eg (eV) = 1240 / λonset (nm), where λonset is the wavelength at the absorption edge.

-

Visualizations

The following diagrams illustrate the experimental workflow for electrochemical analysis and the relationship between the molecular structure of triarylamines and their electrochemical properties.

Caption: Experimental workflow for determining the electrochemical and electronic properties of Tri-p-tolylamine.

Caption: Relationship between the molecular structure of triarylamines and their key electrochemical properties.

In-depth Technical Guide on the Thermal Stability of Deuterated Hole Transport Materials

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The operational stability of organic electronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the thermal robustness of their constituent materials. Hole transport materials (HTMs) are a critical component in these devices, and their degradation under thermal stress is a primary factor limiting device lifetime. A promising strategy to enhance the thermal stability of these materials is through deuteration—the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This technical guide provides a comprehensive overview of the thermal stability of deuterated HTMs, summarizing key quantitative data, detailing experimental protocols for thermal analysis, and illustrating the underlying principles through signaling pathway and workflow diagrams.

Introduction: The Imperative for Thermally Stable Hole Transport Materials

Organic hole transport materials are essential for efficient charge extraction and transport in a variety of optoelectronic devices. However, the organic nature of these materials often renders them susceptible to thermal degradation, which can occur during device fabrication and operation. Elevated temperatures can lead to morphological changes, chemical decomposition, and ultimately, device failure. Enhancing the thermal stability of HTMs is therefore a critical area of research for improving the long-term performance and commercial viability of these technologies.

The Role of Deuteration in Enhancing Thermal Stability

Deuteration involves the substitution of protium (¹H) with deuterium (²H or D). The increased mass of deuterium leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This "kinetic isotope effect" results in a higher bond dissociation energy for C-D bonds, making them more resistant to cleavage at elevated temperatures. This enhanced bond strength translates to improved thermal stability of the deuterated molecule.

Mechanism of Improved Thermal Stability

The primary mechanism by which deuteration enhances thermal stability is the strengthening of covalent bonds. The zero-point energy of a C-D bond is lower than that of a C-H bond, meaning more energy is required to reach the transition state for bond breaking. This effectively increases the activation energy for thermal decomposition pathways.

Below is a diagram illustrating the energy profile of C-H versus C-D bond cleavage, highlighting the higher activation energy required for the deuterated bond.

Methodological & Application

Application Notes and Protocols for Tri-P-tolylamine-D21 Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of high-quality Tri-P-tolylamine-D21 (TTA-D21) thin films, a crucial component in the fabrication of various electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The deuterated form, TTA-D21, is particularly useful as an isotopically labeled research compound.

Introduction to this compound

This compound is the deuterated analog of Tri-p-tolylamine (TTA), a well-established hole transport material (HTM). TTA is known for its good hole mobility and appropriate energy levels for efficient charge injection and transport. The deuteration in TTA-D21 makes it a valuable tool for mechanistic studies, such as understanding degradation pathways in electronic devices, without significantly altering its physical and electronic properties relevant to thin film deposition.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C₂₁D₂₁N | [1] |

| CAS Number | 201944-90-3 | [1] |

| Molecular Weight | 308.53 g/mol | --- |

| Appearance | White to off-white solid/powder | |

| Melting Point (non-deuterated) | 114-118 °C | [2] |

| Storage Temperature | 2-8°C, Protect from light |

Deposition Techniques

Two primary techniques are recommended for the deposition of TTA-D21 thin films: Thermal Evaporation and Spin Coating . The choice of method depends on the desired film properties, substrate compatibility, and scalability of the fabrication process.

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique suitable for creating uniform and pure thin films of organic materials. It is the preferred method for fabricating high-performance multilayer devices like OLEDs.

Workflow for Thermal Evaporation:

Caption: Workflow for thermal evaporation of TTA-D21.

Experimental Protocol:

-

Substrate Preparation:

-

Clean the substrate (e.g., ITO-coated glass) sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a nitrogen gun.

-

Treat the substrate with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the surface wettability and remove organic residues.

-

-

Material Loading:

-

Place a suitable amount of TTA-D21 powder into a quartz or tantalum evaporation boat (crucible).

-

-

Deposition:

-

Mount the cleaned substrate onto the substrate holder in the thermal evaporation chamber.

-

Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

-

Heat the evaporation boat containing TTA-D21. Since the melting point of TTA is 114-118 °C and it is known to sublimate at temperatures ≥120 °C, a source temperature in the range of 130-180 °C should be targeted.

-

Slowly increase the current to the boat to achieve a stable deposition rate. A typical deposition rate for small molecule hole transport layers is in the range of 0.5-2.0 Å/s.

-

Monitor the film thickness in real-time using a quartz crystal microbalance.

-

Deposit the desired film thickness (typically 20-60 nm for hole transport layers in OLEDs).

-

During deposition, the substrate can be kept at room temperature.

-

-

Post-Deposition:

-

Once the desired thickness is achieved, close the shutter and turn off the power to the evaporation boat.

-

Allow the system to cool down before venting the chamber with an inert gas like nitrogen.

-

Remove the coated substrate for further processing.

-

Quantitative Data for Thermal Evaporation:

| Parameter | Typical Value |

| Base Pressure | < 1 x 10⁻⁶ Torr |

| Source Temperature | 130 - 180 °C |

| Deposition Rate | 0.5 - 2.0 Å/s |

| Substrate Temperature | Room Temperature |

| Typical Film Thickness | 20 - 60 nm |

| Resulting Hole Mobility | 10⁻⁴ - 10⁻³ cm²/Vs |

Spin Coating

Spin coating is a solution-based technique that is well-suited for rapid prototyping and fabrication of devices where vacuum processing is not essential, such as in many perovskite solar cell architectures.

Workflow for Spin Coating:

Caption: Workflow for spin coating of TTA-D21.

Experimental Protocol:

-

Solution Preparation:

-

Dissolve TTA-D21 in a suitable organic solvent. Common solvents for similar triarylamine-based hole transport materials include chlorobenzene, toluene, and dichlorobenzene.

-

Prepare a solution with a concentration typically in the range of 5-20 mg/mL. The concentration will influence the final film thickness.

-

Gently heat the solution (e.g., at 40-60 °C) and stir until the TTA-D21 is fully dissolved.

-

Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

-

-

Substrate Preparation:

-

Follow the same substrate cleaning procedure as described for thermal evaporation.

-

-

Deposition:

-

Place the cleaned substrate on the chuck of the spin coater.

-

Dispense a sufficient amount of the TTA-D21 solution to cover the substrate surface (e.g., 50-100 µL for a 1x1 inch substrate).

-

Start the spin coating program. A typical two-step program can be used:

-

A low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution.

-

A high-speed step (e.g., 2000-6000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.

-

-

-

Post-Deposition Annealing:

-

After spin coating, transfer the substrate to a hotplate and anneal to remove residual solvent and improve film morphology.

-

A typical annealing temperature is between 80-120 °C for 5-15 minutes. Annealing should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the material.

-

Quantitative Data for Spin Coating:

| Parameter | Typical Value |

| Solvent | Chlorobenzene, Toluene, Dichlorobenzene |

| Solution Concentration | 5 - 20 mg/mL |

| Spin Speed (High) | 2000 - 6000 rpm |

| Spin Time (High) | 30 - 60 s |

| Annealing Temperature | 80 - 120 °C |

| Annealing Time | 5 - 15 min |

| Typical Film Thickness | 10 - 50 nm |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling TTA-D21 and associated solvents.

-

Handle the TTA-D21 powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Store TTA-D21 at 2-8°C and protected from light to ensure its stability.

-

Consult the Safety Data Sheet (SDS) for TTA-D21 for complete safety information.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Pinholes in spin-coated film | Particulate contamination | Filter the solution before use; ensure a clean substrate and deposition environment. |

| Non-uniform film thickness | Insufficient solution volume; improper dispensing; uneven substrate surface. | Increase the volume of the dispensed solution; dispense at the center of the substrate; ensure the substrate is flat. |

| Poor film adhesion | Contaminated substrate surface. | Re-clean the substrate, including a UV-ozone treatment step. |

| Inconsistent deposition rate in thermal evaporation | Unstable source temperature; material depletion. | Allow the source temperature to stabilize before opening the shutter; ensure sufficient material in the crucible. |

| High surface roughness | Deposition rate is too high; substrate temperature is not optimal. | Reduce the deposition rate; consider adjusting the substrate temperature. |

References

Application Notes and Protocols for Solution Processing of Tri-p-tolylamine-D21 in Device Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylamine (TTA) and its deuterated analog, Tri-p-tolylamine-D21, are organic semiconductor materials widely recognized for their excellent hole transporting properties. These materials are integral components in the fabrication of various electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their primary role is to facilitate the efficient extraction and transport of photogenerated holes from the active layer to the anode, while simultaneously blocking electrons, thereby minimizing charge recombination and enhancing device performance. The solution-based processing of these materials offers a scalable and cost-effective alternative to traditional vacuum deposition techniques, making them highly attractive for large-area device manufacturing.

This document provides detailed application notes and experimental protocols for the solution processing of this compound as a hole transport layer (HTL) in device fabrication. While the protocols provided are based on studies of the non-deuterated Tri-p-tolylamine, they are expected to be directly applicable to this compound, given their chemical similarity.

Data Presentation: Performance of Triarylamine-Based Hole Transport Layers in Perovskite Solar Cells

The following table summarizes the photovoltaic performance of perovskite solar cells utilizing a polymer analog of Tri-p-tolylamine, Poly(triarylamine) (PTAA), as the hole transport layer, processed with different solvents. This data, adapted from studies on PTAA, serves as a valuable benchmark for anticipating the performance of devices fabricated with solution-processed this compound. The device performance is highly dependent on the specific device architecture, perovskite composition, and fabrication conditions.

| Hole Transport Material | Solvent for HTL | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) | Reference |

| PTAA | Toluene | 19.1 | Not Reported | Not Reported | Not Reported | [1] |

| PTAA | Chlorobenzene | 17.3 - 17.9 | Not Reported | Not Reported | Not Reported | [1] |

| PTAA | Dichlorobenzene | 17.3 - 17.9 | Not Reported | Not Reported | Not Reported | [1] |

| PTAA (in ambient air) | Not Specified | ~12 | Not Reported | Not Reported | Not Reported | [2] |

Experimental Protocols

Materials and Equipment

-

Hole Transport Material: this compound

-

Solvents: Chlorobenzene, Toluene, or Dichlorobenzene (Anhydrous)

-

Substrates: FTO-coated glass or ITO-coated glass

-

Cleaning Solvents: Deionized water, Acetone, Isopropanol

-

Equipment:

-

Spin coater

-

Hotplate

-

Ultrasonic bath

-

Nitrogen or filtered air source

-

UV-Ozone cleaner (optional)

-

Glovebox with an inert atmosphere (Nitrogen or Argon)

-

Syringe filters (0.2 µm PTFE)

-

Thermal evaporator (for electrode deposition)

-

Substrate Cleaning

A thorough cleaning of the substrate is critical for the deposition of a uniform and defect-free thin film.

-

Place the FTO or ITO-coated glass substrates in a substrate rack.

-

Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates using a stream of nitrogen or filtered air.

-

Optional but recommended: Treat the cleaned and dried substrates with UV-Ozone for 10-15 minutes to enhance surface wettability.

Preparation of this compound Solution

The concentration of the solution is a key parameter that influences the thickness and quality of the resulting film.

-

Inside an inert atmosphere glovebox, prepare a solution of this compound in the chosen solvent (e.g., chlorobenzene or toluene). A typical starting concentration for similar small molecule hole transport materials is in the range of 5-20 mg/mL.

-

Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) overnight or until the material is fully dissolved.

-

Before use, allow the solution to cool to room temperature.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.

Deposition of the Hole Transport Layer by Spin Coating

The spin coating process should be carried out in a clean, controlled environment, preferably within a glovebox.

-

Place the cleaned substrate onto the chuck of the spin coater and turn on the vacuum to secure it.

-

Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.

-

Start the spin coater. A typical two-step program is often used:

-

Step 1 (Spread): 1000 rpm for 10 seconds to evenly spread the solution.

-

Step 2 (Thinning): 4000 rpm for 30-60 seconds to achieve the desired film thickness.[3]

-

-

After the spin coating process is complete, carefully remove the substrate from the chuck.

Thermal Annealing of the Film

Thermal annealing is crucial for removing residual solvent and improving the morphological and electrical properties of the film.

-

Transfer the coated substrate to a hotplate inside an inert atmosphere glovebox.

-

Heat the substrate to the desired annealing temperature. A typical range for triarylamine-based materials is 100-150 °C.

-

Anneal the film for a specified time, typically between 10 to 30 minutes.

-

After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers of the device.

Visualizing the Workflow and Signaling Pathways

Experimental Workflow for Device Fabrication

The following diagram illustrates the general workflow for fabricating a perovskite solar cell using a solution-processed this compound hole transport layer.

Caption: A flowchart illustrating the key steps in the fabrication of a device with a solution-processed this compound hole transport layer.

Logical Relationship of Key Processing Parameters

This diagram shows the relationship between key solution processing parameters and their impact on the final film properties and device performance.

Caption: The interplay between solution processing parameters and their influence on the final film characteristics and device efficiency.

References

Application Notes and Protocols: Tri-P-tolylamine-D21 for High-Performance Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tri-P-tolylamine-D21 as a high-performance organic semiconductor in Organic Field-Effect Transistors (OFETs). The strategic deuteration of the p-tolylamine structure is anticipated to enhance device stability and performance by strengthening C-H bonds, thereby increasing resistance to chemical degradation and improving charge transport properties.

Introduction

Triarylamines are a well-established class of hole-transporting materials used in a variety of organic electronic devices, including OFETs and organic light-emitting diodes (OLEDs). The deuteration of organic semiconductors, replacing hydrogen with its heavier isotope deuterium, has been shown to improve device lifetime and performance.[1][2] this compound, a fully deuterated version of tri-p-tolylamine, is therefore a promising candidate for fabricating stable, high-performance p-channel OFETs. This document outlines the expected performance characteristics and provides detailed protocols for device fabrication and material synthesis.

Expected Performance Characteristics

The following table summarizes the anticipated quantitative performance data for OFETs fabricated with this compound. These projections are based on the performance of similar high-quality triarylamine-based organic semiconductors and the expected enhancements due to deuteration.

| Parameter | Value | Conditions |

| Hole Mobility (μ) | > 1.0 cm²/Vs | Vacuum deposited thin film, bottom-gate top-contact configuration |

| On/Off Current Ratio | > 10⁷ | Vd = -60 V |

| Threshold Voltage (Vth) | -5 to -15 V | SiO₂ gate dielectric |

| Subthreshold Swing (SS) | < 0.5 V/decade | Optimized interface |

| Operational Stability | Enhanced lifetime under continuous bias stress | Compared to non-deuterated counterpart |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the deuteration of tri-p-tolylamine via a catalyzed H/D exchange reaction.

Materials:

-

Tri-p-tolylamine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C, 10 wt. %) or Palladium on carbon (Pd/C, 10 wt. %)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for extraction and purification

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

In a round-bottom flask, combine tri-p-tolylamine (1 equivalent) and Pt/C or Pd/C catalyst (0.1 equivalent).

-

Add D₂O to the flask in sufficient quantity to suspend the reactants.

-

If solubility is low, add a minimal amount of anhydrous THF to aid dissolution.

-

Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.

-

Maintain the reaction under reflux for 24-48 hours. The progress of the H/D exchange can be monitored by taking small aliquots, removing the catalyst, and analyzing by ¹H NMR or mass spectrometry.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Confirm the level of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.

Fabrication of Bottom-Gate, Top-Contact OFETs

This protocol details the fabrication of OFETs using this compound as the active layer.

Materials:

-

Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (acting as gate and gate dielectric, respectively).

-

This compound.

-

Gold (Au) for source and drain electrodes (99.99% purity).

-

Organic solvents for cleaning (acetone, isopropanol).

-

Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: extremely corrosive and reactive.

-

Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment.

-

Anhydrous toluene.

-

High-vacuum thermal evaporator (< 10⁻⁶ Torr).

-

Substrate holder and shadow masks for defining source/drain electrodes.

-